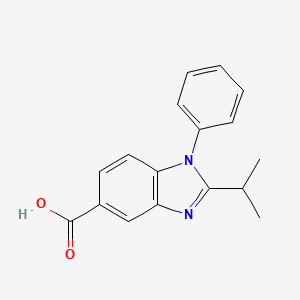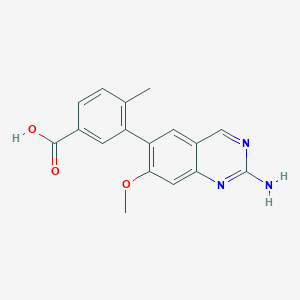
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate is a chemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol It is characterized by the presence of a methoxypyridine ring attached to a pentenedioate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate typically involves the esterification of 3-(6-methoxypyridin-3-yl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the pentenedioate moiety can be reduced to form a saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of 3-(6-hydroxypyridin-3-yl)pent-2-enedioate.
Reduction: Formation of dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The methoxypyridine ring can participate in hydrogen bonding and π-π interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of biological pathways and exert specific effects.
相似化合物的比较
- Dimethyl 3-(6-hydroxypyridin-3-yl)pent-2-enedioate
- Dimethyl 3-(6-methylpyridin-3-yl)pent-2-enedioate
- Dimethyl 3-(6-chloropyridin-3-yl)pent-2-enedioate
Comparison: Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl, methyl, and chloro analogs, the methoxy derivative may exhibit different solubility, stability, and interaction profiles with biological targets.
属性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate |
InChI |
InChI=1S/C13H15NO5/c1-17-11-5-4-9(8-14-11)10(6-12(15)18-2)7-13(16)19-3/h4-6,8H,7H2,1-3H3 |
InChI 键 |
KEIJMNFBRJDLNU-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C(=CC(=O)OC)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)







![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)


![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)

